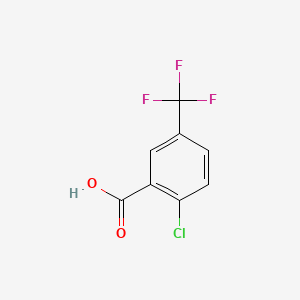

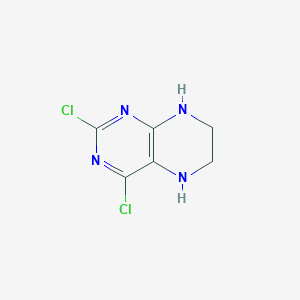

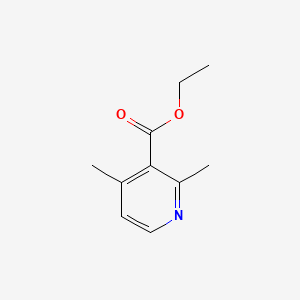

![molecular formula C12H8N4O2 B1580784 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine CAS No. 28266-96-8](/img/structure/B1580784.png)

2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine

Descripción general

Descripción

2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C12H8N4O2 . It has an average mass of 240.217 Da and a monoisotopic mass of 240.064728 Da .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been reported in various studies . For instance, one study reported a synthesis method involving a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine consists of a fused imidazo[1,2-a]pyrimidine ring attached to a 4-nitrophenyl group .Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine are not detailed in the search results, imidazo[1,2-a]pyrimidines in general have been reported to undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine are not explicitly detailed in the search results .Aplicaciones Científicas De Investigación

Anticancer Agents

Imidazo[1,2-a]pyridine cores, including 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine, have been found to have significant potential as anticancer agents. For instance, derivatives of imidazo[1,2-a]pyridine have shown promising results against breast cancer cells . Among the novel derivatives, compound 15 exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .

Antiviral Agents

Imidazo[1,2-a]pyridine structures have been reported to have antiviral properties . This suggests that 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine could potentially be used in the development of new antiviral drugs.

Antibacterial Agents

Imidazo[1,2-a]pyridine compounds have also been found to have antibacterial properties . This indicates that 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine could be used in the development of new antibacterial drugs.

Antiprotozoal Agents

Imidazo[1,2-a]pyridine structures have been reported to have antiprotozoal properties . This suggests that 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine could potentially be used in the development of new antiprotozoal drugs.

Anti-inflammatory Agents

Imidazo[1,2-a]pyridine compounds have also been found to have anti-inflammatory properties . This indicates that 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine could be used in the development of new anti-inflammatory drugs.

Fluorescence Sensors

Due to their unique properties, imidazo[1,2-a]pyridines have found broad application as fluorescence sensors . This suggests that 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine could potentially be used in the development of new fluorescence sensors.

Laser Dyes

Imidazo[1,2-a]pyridines have also been employed as laser dyes . This indicates that 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine could be used in the development of new laser dyes.

Molecular Switches

Imidazo[1,2-a]pyridines have been employed in molecular switches . This suggests that 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine could potentially be used in the development of new molecular switches.

Safety and Hazards

While specific safety and hazard information for 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine is not available in the search results, general precautions such as avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator are recommended when handling similar compounds .

Direcciones Futuras

Imidazo[1,2-a]pyridine cores, which include 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine, have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . Future research may focus on developing more effective compounds for treating various conditions, including cancer .

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine are cancer cells, specifically breast cancer cells . The compound has shown significant antiproliferative potential against these cells .

Mode of Action

2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine interacts with its targets by inhibiting their proliferation . This is achieved through the compound’s ability to bind to specific sites on the cancer cells, thereby disrupting their normal function and growth .

Biochemical Pathways

It is known that the compound’s antiproliferative activity is linked to its ability to disrupt the normal functioning of cancer cells . This disruption can lead to a cascade of downstream effects that ultimately result in the inhibition of cell proliferation .

Result of Action

The primary result of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine’s action is the inhibition of cancer cell proliferation . This can lead to a decrease in the size of tumors and potentially slow the progression of the disease .

Action Environment

The action, efficacy, and stability of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine can be influenced by various environmental factors These may include the presence of other drugs, the patient’s overall health status, and specific characteristics of the tumor itself

Propiedades

IUPAC Name |

2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)10-4-2-9(3-5-10)11-8-15-7-1-6-13-12(15)14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTPRDYSRJDBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347066 | |

| Record name | 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine | |

CAS RN |

28266-96-8 | |

| Record name | 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

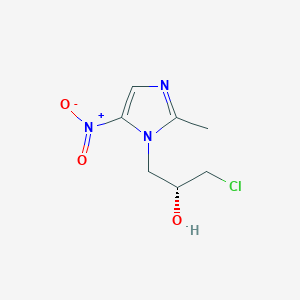

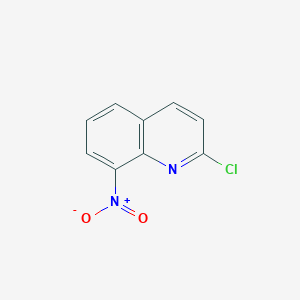

![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)

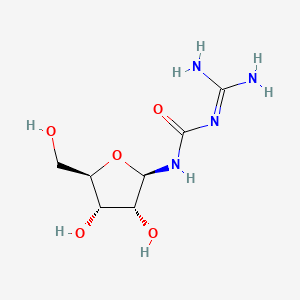

![2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580718.png)

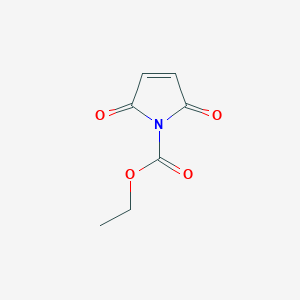

![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1580720.png)

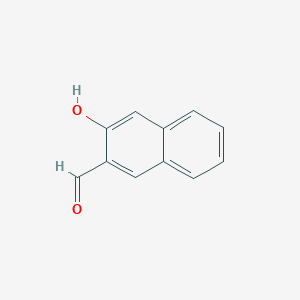

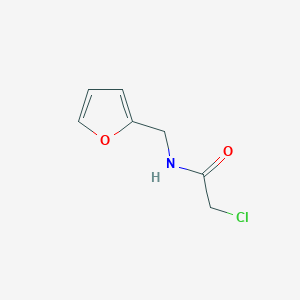

![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B1580722.png)